N-(5-tert-butyl-2-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
Description
Synthesis Analysis
The synthesis of compounds similar to N-(5-tert-butyl-2-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea involves intricate steps that might include the use of powerful thiophilic systems for activating thioglycosides or thioureas, forming glycosyl triflates which can then be converted to glycosides or other derivatives in good yield and selectivity. Such processes demonstrate the compound's potential for intricate organic transformations (Crich & Smith, 2000).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-(5-tert-butyl-2-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, is crucial for their chemical behavior and interactions. Studies have shown that compounds with thiourea moieties can form stable complexes with metals, indicating a potential for applications in coordination chemistry and materials science. For instance, the molecular structure of similar compounds has been elucidated through X-ray diffraction analysis, revealing intricate details about their crystalline state and intermolecular interactions (Shen et al., 1998).
Chemical Reactions and Properties
Thioureas, including N-(5-tert-butyl-2-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, participate in various chemical reactions that underscore their versatility and reactivity. They have been used in organic transformations, such as in the synthesis of glycosides from thioglycosides, showcasing their ability to act as intermediates in complex chemical pathways. The reactivity of these compounds can be attributed to the functional groups present in their structure, enabling them to undergo transformations that are pivotal in synthetic chemistry (Crich & Smith, 2000).
properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2OS/c1-18(2,3)12-9-10-16(25-4)15(11-12)24-17(26)23-14-8-6-5-7-13(14)19(20,21)22/h5-11H,1-4H3,(H2,23,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBYCYVPMNNQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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